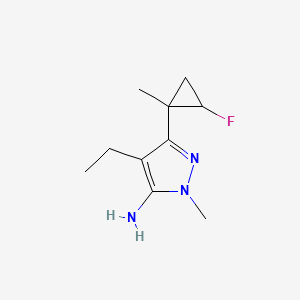
4-Ethyl-3-(2-fluoro-1-methylcyclopropyl)-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-(2-fluoro-1-methylcyclopropyl)-1-methyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(2-fluoro-1-methylcyclopropyl)-1-methyl-1H-pyrazol-5-amine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the ethyl group: This can be done via alkylation using an appropriate alkyl halide.
Cyclopropyl group addition: The cyclopropyl group can be introduced through a cyclopropanation reaction.
Fluorination: Introduction of the fluorine atom can be achieved using fluorinating agents such as Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrazole ring or the cyclopropyl group, potentially leading to ring opening.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced pyrazole derivatives, ring-opened products.
Substitution: Substituted amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: It can be incorporated into polymers to modify their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Drug Development: It can be explored as a potential drug candidate for various diseases.
Medicine
Therapeutic Agents: The compound can be investigated for its potential therapeutic effects in treating conditions such as inflammation, cancer, and infectious diseases.
Industry
Agrochemicals: It can be used as a precursor for the synthesis of pesticides and herbicides.
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments for various applications.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-(2-fluoro-1-methylcyclopropyl)-1-methyl-1H-pyrazol-5-amine would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-3-(1-methylcyclopropyl)-1-methyl-1H-pyrazol-5-amine
- 4-Ethyl-3-(2-chloro-1-methylcyclopropyl)-1-methyl-1H-pyrazol-5-amine
- 4-Ethyl-3-(2-fluoro-1-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
The presence of the fluorine atom in 4-Ethyl-3-(2-fluoro-1-methylcyclopropyl)-1-methyl-1H-pyrazol-5-amine can significantly alter its chemical properties, such as its reactivity, stability, and biological activity. Fluorine atoms can enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes and increasing its bioavailability.
Properties
Molecular Formula |
C10H16FN3 |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
4-ethyl-5-(2-fluoro-1-methylcyclopropyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H16FN3/c1-4-6-8(10(2)5-7(10)11)13-14(3)9(6)12/h7H,4-5,12H2,1-3H3 |
InChI Key |
VXKRPWLACPQJLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2(CC2F)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















